
(4-Bromo-2-methylphenyl)methanol
Overview
Description
(4-Bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylmethanol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using catalysts and specific reaction conditions to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylacetophenone.
Reduction: The major product is 2-methylphenylmethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenylmethanols.
Scientific Research Applications
Synthetic Routes
- Bromination : Utilizes bromine or phosphorus tribromide in solvents like dichloromethane.
- Reduction : Converts intermediates to form alcohols or other reduced forms.
- Substitution Reactions : Can produce various substituted derivatives depending on the nucleophile used.
Organic Synthesis
(4-Bromo-2-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives that are useful in further chemical reactions and material science applications .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may exhibit biological activity, making it a candidate for drug development. Research indicates possible interactions with metabolic enzymes, such as cytochrome P450, which are vital for drug metabolism .
Studies have explored its antimicrobial and anticancer properties. The halogen substituents (bromine) may enhance binding affinity to biological targets, indicating potential use in developing new pharmaceuticals .
Industrial Applications
In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the development of new compounds with desired properties for various applications .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth.
Case Study 2: Synthesis of Pharmaceuticals
A study focused on using this compound as a precursor in synthesizing novel anti-inflammatory agents. The synthetic pathway involved multiple steps, leading to compounds that showed promising results in preclinical trials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylphenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group and bromine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
2-Bromo-4-methylphenol: Bromine and methyl groups are positioned differently on the phenyl ring.
4-Bromo-2-methylbenzaldehyde: An oxidation product of (4-Bromo-2-methylphenyl)methanol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications.
Biological Activity
(4-Bromo-2-methylphenyl)methanol, also known by its chemical formula CHBrO, is a brominated aromatic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by the presence of a bromine atom and a hydroxymethyl group, positions it as a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications based on recent studies.
- Molecular Formula : CHBrO
- Molecular Weight : 201.06 g/mol
- Structure : The compound features a bromine atom at the para position relative to a methyl group on the phenyl ring, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity and reactivity, allowing it to bind effectively to various enzymes and receptors.
- Enzyme Inhibition : Studies have indicated that brominated phenolic compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). For instance, derivatives similar to this compound have shown Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against these targets, indicating potent inhibitory effects that could be harnessed for therapeutic purposes .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the bromine atom is believed to enhance its interaction with molecular targets implicated in cancer progression .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of several bromophenol derivatives, including this compound. Results indicated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
(3-Bromo-2-methylphenyl)methanol | CHBrO | Different bromine position; may affect reactivity |
(5-Bromo-2-methylphenyl)methanol | CHBrO | Bromine at the meta position; potential variations in activity |
(4-Amino-2-methylphenyl)methanol | CHNO | Lacks bromine; different biological properties |
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKWLKCPUIQXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624264 | |
Record name | (4-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-58-2 | |
Record name | (4-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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